17-Methyl-6Z-octadecenoic acid
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Overview
Description
17-Methyl-6Z-octadecenoic acid is a long-chain fatty acid.
Scientific Research Applications
Novel Fatty Acid Discovery and Synthesis
The identification and synthesis of 17-Methyl-6Z-Octadecenoic Acid have been a subject of interest. Carballeira et al. (2001) identified novel fatty acids, including this compound, in the mollusk Siphonaria denticulata, marking its first discovery in nature. They also described its total synthesis, highlighting its significance in natural product chemistry (Carballeira, Cruz, Hill, De Voss, & Garson, 2001).
Antiprotozoal Activity
In another study, Carballeira et al. (2009) synthesized (Z)-17-Methyl-13-Octadecenoic Acid and evaluated its antiprotozoal activity, finding it effective against Leishmania donovani. This demonstrates the potential of this compound derivatives in developing new antiprotozoal agents (Carballeira, Montano, Balaña-Fouce, & Prada, 2009).
Biofuel Performance and Emission
A study by Dinesha et al. (2018) explored the effect of varying 9-Octadecenoic acid content in biofuel on the performance and emission of a compression ignition engine. This study suggests a potential application of this compound in the biofuel industry, although it primarily focuses on 9-Octadecenoic acid (Dinesha, Jagannath, & Mohanan, 2018).
Application in Olefin Metathesis
Zerkowski and Solaiman (2012) demonstrated the conversion of Methyl 17-hydroxy stearate to methyl octadec-16-enoate, suggesting a route for the synthesis of omega-functionalized fatty acids. This research opens avenues for using this compound in the synthesis of novel compounds through olefin metathesis (Zerkowski & Solaiman, 2012).
Properties
Molecular Formula |
C19H36O2 |
---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
(Z)-17-methyloctadec-6-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h7,9,18H,3-6,8,10-17H2,1-2H3,(H,20,21)/b9-7- |
InChI Key |
QWCJNFBLSZGETP-CLFYSBASSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCC/C=C\CCCCC(=O)O |
SMILES |
CC(C)CCCCCCCCCC=CCCCCC(=O)O |
Canonical SMILES |
CC(C)CCCCCCCCCC=CCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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